Iforrestine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

125287-08-3 |

|---|---|

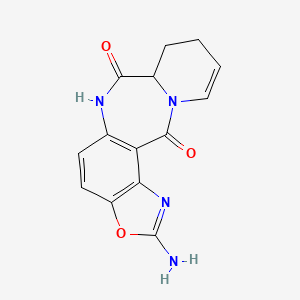

Molecular Formula |

C14H12N4O3 |

Molecular Weight |

284.27 g/mol |

IUPAC Name |

16-amino-15-oxa-3,10,17-triazatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),4,12,14(18),16-pentaene-2,9-dione |

InChI |

InChI=1S/C14H12N4O3/c15-14-17-11-9(21-14)5-4-7-10(11)13(20)18-6-2-1-3-8(18)12(19)16-7/h2,4-6,8H,1,3H2,(H2,15,17)(H,16,19) |

InChI Key |

MCNNCDFRSLCHRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(=O)NC3=C(C4=C(C=C3)OC(=N4)N)C(=O)N2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Iforrestine: A Technical Guide

For Immediate Release

MURDOCH, Western Australia – A comprehensive technical guide detailing the chemical structure, properties, and analytical methodologies for (+)-Iforrestine, a potent nephrotoxin isolated from the native Australian plant Isotropis forrestii, has been compiled for researchers, scientists, and professionals in drug development. This document consolidates available data to facilitate further investigation into its toxicological profile and potential pharmacological applications.

Iforrestine, a complex heterocyclic alkaloid, has been identified as the causative agent behind the acute renal proximal tubular necrosis observed in livestock that ingest Isotropis forrestii.[1] The definitive elucidation of its intricate molecular structure was achieved through single-crystal X-ray diffraction analysis.

Chemical Structure and Properties

The chemical identity of (+)-Iforrestine has been established through rigorous spectroscopic and crystallographic studies.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | [(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25R)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-18-yl] benzoate | PubChem |

| Molecular Formula | C₄₃H₄₉NO₁₈ | PubChem |

| Molecular Weight | 867.8 g/mol | PubChem |

| SMILES String | CC1=C(C2=C(C=C1)N3C(=O)C(C(C(C3=O)OC(=O)C)OC(=O)C)C(C(C4(C(C(C(O2)C)OC(=O)C5=CC=CC=C5)OC(=O)C)COC(=O)C)OC(=O)C)(C)O)C)C | PubChem |

| Appearance | Orthorhombic crystals | [1] |

Note: The IUPAC name and SMILES string are based on the compound "Forrestine" (PubChem CID: 44583880), which is presumed to be identical to (+)-Iforrestine based on available literature.

Experimental Protocols

The isolation and structural characterization of this compound involved a multi-step process, as outlined in the primary literature.

Isolation of (+)-Iforrestine from Isotropis forrestii**

A detailed protocol for the extraction and purification of this compound from the dried plant material is crucial for obtaining the natural product for further studies. The general workflow is as follows:

Caption: General workflow for the isolation of (+)-Iforrestine.

Structure Elucidation by X-ray Crystallography

The three-dimensional arrangement of atoms in this compound was unequivocally determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and stereochemistry.

Caption: Key steps in the structure elucidation of this compound by X-ray crystallography.

Biological Activity and Signaling Pathways

The primary reported biological effect of this compound is its nephrotoxicity, specifically targeting the proximal tubules of the kidneys.[1] The precise molecular mechanism and the signaling pathways involved in this toxicity are not yet fully elucidated and represent a critical area for future research.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations (as reported in the literature) | Reference |

| ¹H NMR | Data consistent with the proposed structure. | [1] |

| ¹³C NMR | Data consistent with the proposed structure. | [1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula. | [1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups present. | [1] |

Note: Specific peak assignments and detailed spectra are available in the original publication by Colegate et al., 1989.

Further research is warranted to explore the full toxicological and potential therapeutic profile of this complex natural product. The detailed structural and methodological information provided in this guide is intended to serve as a foundational resource for such endeavors.

References

Iforrestine and its Analogs: A Review of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Introduction

Iforrestine is a natural product isolated from the Australian native shrub Isotropis forrestii. The presence of this compound in the plant has been linked to severe toxicity in livestock, primarily characterized by acute cardiotoxicity and subsequent renal failure. This whitepaper provides a comprehensive overview of the currently available scientific literature regarding the biological activity of this compound. Due to a notable scarcity of in-depth molecular and quantitative studies, this document will focus on the observed toxicological effects and highlight areas where further research is critically needed. At present, there is no publicly available information on the synthesis or biological evaluation of this compound analogs.

Toxicological Profile of this compound

The primary body of research on this compound is centered on its toxic effects in vivo, particularly in sheep that have ingested Isotropis forrestii. The compound is identified as the principal toxin responsible for the plant's poisonous nature.

Observed Clinical Signs and Pathology

Ingestion of this compound-containing plant material leads to a rapid onset of severe clinical signs. These observations are summarized in the table below.

| Organ System Affected | Clinical Signs and Pathological Findings |

| Cardiovascular | Acute cardiotoxicity is a primary and often fatal effect. The specific underlying mechanism at the molecular level has not been elucidated in the available literature. |

| Renal | Severe nephrotoxicity is consistently observed. This manifests as glycosuria, enzymuria, and proteinuria. Histopathological examination reveals extensive proximal tubular epithelial necrosis, leading to acute primary renal failure. This is characterized by oliguria and azotemia. |

| Neuromuscular | Muscle spasms are a reported clinical sign of intoxication. |

| Systemic | Other systemic effects include anorexia, a lowering of body temperature, gastroenteritis, and pneumonia. In many cases, ingestion leads to sudden death. |

Quantitative Toxicological Data

A thorough review of the scientific literature reveals a significant gap in quantitative toxicological data for this compound. No studies providing specific values such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) on cardiac or renal cell lines were identified. This lack of data prevents a detailed assessment of its potency and a direct comparison with other known cardiotoxins.

Experimental Protocols

Detailed experimental protocols for the in vivo toxicological studies are not extensively described in the available literature. However, one study on the nephrotoxicity of Isotropis forrestii in sheep involved the following general procedure:

-

Preparation of Dosing Material: Dried and milled Isotropis forrestii was suspended in water.

-

Animal Dosing: Sheep were administered a single toxic dose of the plant material suspension via drenching.

-

Monitoring and Sample Collection: The animals were monitored for the onset of clinical signs. Urine samples were collected to analyze for glycosuria, enzymuria, and proteinuria.

-

Post-mortem Examination: Following euthanasia or death, gross pathological examination of organs, particularly the kidneys, was performed.

-

Histopathology: Kidney tissue samples were collected, prepared, and examined histologically and ultrastructurally to identify cellular damage.

Putative Biological Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its toxic effects remain uninvestigated. Based on the observed pathology, a high-level logical diagram can be proposed to illustrate the progression of this compound toxicity.

Iforrestine cardiotoxicity mechanism of action

An In-Depth Technical Guide on the Cardiotoxicity of Ifosfamide

Introduction

Ifosfamide is an alkylating chemotherapeutic agent widely used in the treatment of various solid tumors and hematological malignancies.[1][2] Despite its efficacy, the clinical use of ifosfamide is associated with a spectrum of toxicities, including a notable risk of cardiotoxicity, particularly at high doses.[1][3] This cardiotoxicity can manifest as a range of cardiac adverse events, from asymptomatic electrocardiogram (ECG) changes and arrhythmias to severe and sometimes fatal congestive heart failure and myocardial depression.[1][2][4] Understanding the underlying molecular and cellular mechanisms of ifosfamide-induced cardiotoxicity is crucial for the development of effective preventative and therapeutic strategies, ensuring safer use of this important anticancer drug. This guide provides a comprehensive overview of the current understanding of the mechanism of action of ifosfamide cardiotoxicity, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action of Ifosfamide Cardiotoxicity

The cardiotoxic effects of ifosfamide are primarily attributed to its metabolic activation and the subsequent generation of toxic metabolites.[5] Ifosfamide itself is a prodrug that is metabolized by cytochrome P450 enzymes in the liver to produce active alkylating metabolites, including phosphoramide mustard, and toxic byproducts such as acrolein and chloroacetaldehyde.[5][6]

The prevailing hypothesis for ifosfamide-induced cardiotoxicity centers on the induction of oxidative stress.[7] The metabolic byproducts of ifosfamide are thought to play a significant role in the generation of reactive oxygen species (ROS) within cardiomyocytes.[5] This surge in ROS can overwhelm the endogenous antioxidant defense mechanisms, leading to oxidative damage to critical cellular components, including lipids, proteins, and DNA.[8]

While mitochondrial dysfunction is a common pathway for drug-induced cardiotoxicity, the direct role of ifosfamide on mitochondria is not fully elucidated. Some studies suggest that ifosfamide's toxic metabolites may impair mitochondrial function, leading to a decrease in ATP production and further ROS generation.[9] However, at least one in vitro study using isolated mitochondria from rat hearts found that ifosfamide did not directly cause significant mitochondrial dysfunction, suggesting that the cardiotoxic effects may be mediated by pathways upstream of direct mitochondrial interaction.[10][11]

The accumulation of oxidative damage and potential mitochondrial dysfunction can trigger downstream signaling pathways leading to cardiomyocyte apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[8] This loss of cardiac muscle cells ultimately compromises cardiac function, leading to the clinical manifestations of ifosfamide cardiotoxicity.

Signaling Pathways in Ifosfamide Cardiotoxicity

The molecular signaling pathways involved in ifosfamide cardiotoxicity are complex and likely involve multiple interconnected cascades. The generation of ROS by ifosfamide's metabolites is a central event that can activate several downstream pathways culminating in cellular injury.

Caption: Proposed signaling pathway of ifosfamide-induced cardiotoxicity.

Quantitative Data on Ifosfamide Cardiotoxicity

The cardiotoxicity of ifosfamide is notably dose-dependent.[1][3] The following tables summarize quantitative data from clinical and preclinical studies.

Table 1: Clinical Manifestations of Ifosfamide Cardiotoxicity

| Dose Range | Cardiac Adverse Event | Incidence | Reference |

| 6.5 g/m² to 10 g/m² (fractionated) | Supraventricular arrhythmias, ST-T wave changes | Not specified, reported in a case series | [2] |

| 10 g/m² to 18 g/m² | Congestive heart failure | 17% (9 of 52 patients) | [4] |

| 1.2 to 2 g/m²/day for 5 days | Low-grade arrhythmias | Not specified | [3] |

| 10 to 18 g/m² | Congestive heart failure | Significant, dose-related incidence | [3] |

Table 2: Preclinical Data on Ifosfamide Cardiotoxicity

| Model System | Ifosfamide Concentration/Dose | Endpoint | Result | Reference |

| Zebrafish (Danio rerio) embryos | Not specified | Heart rate | Increased heart rate (tachycardia) | [12] |

| Isolated rat heart mitochondria | Various concentrations | Mitochondrial function (SDH activity, swelling, ROS, MMP) | No direct deleterious alterations | [10] |

Experimental Protocols for Assessing Ifosfamide Cardiotoxicity

A variety of in vitro and in vivo models are utilized to investigate the mechanisms of ifosfamide cardiotoxicity and to screen for potential protective agents.

In Vitro Assessment using Cardiomyocyte Cell Lines (e.g., H9c2)

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Drug Exposure: Cells are seeded in appropriate culture plates and, upon reaching a desired confluency, are treated with varying concentrations of ifosfamide or its active metabolites for specific durations (e.g., 24, 48 hours).

-

Cell Viability Assays:

-

MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

-

LDH Assay: To quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.

-

-

Oxidative Stress Measurement:

-

DCFDA Staining: To measure intracellular ROS production using the fluorescent probe 2',7'-dichlorofluorescin diacetate.

-

MitoSOX Red Staining: To specifically detect mitochondrial superoxide.[13]

-

-

Mitochondrial Function Assays:

-

JC-1 Staining: To measure changes in mitochondrial membrane potential.

-

Seahorse XF Analyzer: To assess mitochondrial respiration and glycolysis.

-

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide Staining: To detect early and late apoptotic cells by flow cytometry.

-

Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in apoptosis.

-

In Vivo Assessment using Animal Models (e.g., Rodents, Zebrafish)

-

Animal Models:

-

Rodents (Rats, Mice): Allow for detailed physiological and histopathological analysis.

-

Zebrafish (Danio rerio): Offer a high-throughput model for assessing developmental cardiotoxicity due to their rapid external development and transparent embryos.[12]

-

-

Drug Administration: Ifosfamide is administered via appropriate routes (e.g., intraperitoneal injection in rodents) at various doses and schedules.

-

Cardiac Function Assessment:

-

Echocardiography: To non-invasively measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and wall motion.[14]

-

Electrocardiography (ECG): To monitor for arrhythmias and changes in cardiac electrical activity.

-

-

Biomarker Analysis: Blood samples are collected to measure cardiac biomarkers such as troponin I and creatine kinase-MB (CK-MB).

-

Histopathological Analysis: Heart tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to evaluate for myocardial damage, fibrosis, and inflammation.

Caption: Experimental workflow for assessing ifosfamide cardiotoxicity.

Conclusion

The cardiotoxicity of ifosfamide represents a significant clinical challenge, particularly with high-dose regimens. The underlying mechanism is complex and appears to be driven by the generation of toxic metabolites that induce oxidative stress, leading to cardiomyocyte damage and dysfunction. While the involvement of direct mitochondrial toxicity remains an area of active investigation, the central role of reactive oxygen species is well-supported. The use of robust in vitro and in vivo experimental models is essential for further elucidating the precise molecular pathways and for the development of targeted cardioprotective strategies. Future research should focus on identifying specific downstream targets of ifosfamide-induced oxidative stress and on the clinical validation of potential therapeutic interventions to mitigate this serious adverse effect.

References

- 1. karger.com [karger.com]

- 2. Ifosfamide cardiotoxicity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. High-dose ifosfamide is associated with severe, reversible cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. irispublishers.com [irispublishers.com]

- 7. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms and Strategies for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of anticancer drugs on the cardiac mitochondrial toxicity and their underlying mechanisms for novel cardiac protective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of in vitro effects of ifosfamide drug on mitochondrial functions using isolated mitochondria obtained from vital organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exposure to the antineoplastic ifosfamide alters molecular pathways related to cardiovascular function, increases heart rate, and induces hyperactivity in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial ROS-Mediated Metabolic and Cytotoxic Effects of Isoproterenol on Cardiomyocytes Are p53-Dependent and Reversed by Curcumin [mdpi.com]

- 14. What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In Silico Prediction of Forrestine Targets: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Forrestine, a complex diterpenoid natural product isolated from Tripterygium wilfordii, presents a compelling case for modern drug discovery efforts. While other constituents of this plant, such as triptolide and celastrol, have been extensively studied for their anti-inflammatory and immunosuppressive properties, the specific biological targets of Forrestine remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow designed to predict and elucidate the molecular targets of Forrestine, thereby accelerating its development as a potential therapeutic agent. The methodologies described herein are tailored for researchers and scientists in the field of drug development, providing a robust framework for hypothesis generation and experimental validation.

Forrestine: Structure and Known Biological Context

Forrestine is a structurally intricate diterpenoid with the chemical formula C43H49NO18.[1] It is found in the plant Tripterygium wilfordii, a traditional Chinese medicine known for its potent anti-inflammatory, immunosuppressive, and anti-cancer activities. The well-characterized bioactive compounds from this plant, triptolide and celastrol, are known to exert their effects primarily through the inhibition of the NF-κB signaling pathway. This shared origin suggests that Forrestine may also modulate inflammatory pathways, making proteins within the NF-κB cascade primary targets of interest.

In Silico Target Prediction Workflow

The proposed workflow for identifying Forrestine's targets integrates both ligand-based and structure-based computational methods. This multi-pronged approach enhances the reliability of target prediction by leveraging different aspects of molecular recognition.

References

A Technical Guide to the Solubility of Iforrestine in Organic Solvents

Disclaimer: Preliminary literature searches did not yield any data for a compound named "iforrestine." This suggests that "this compound" may be a novel compound, a proprietary research chemical, or a misnomer. The following guide has been constructed using Berberine , a well-characterized isoquinoline alkaloid, as a representative model compound. The data, protocols, and visualizations presented herein for Berberine serve as a comprehensive template that researchers can adapt for the systematic study of this compound's solubility and biological context.

Executive Summary

This technical guide provides a detailed overview of the solubility characteristics of Berberine, a proxy for the novel compound of interest, this compound. Understanding the solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, influencing everything from extraction and purification to formulation and bioavailability. This document offers quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of experimental workflows and related biological pathways to aid researchers, scientists, and drug development professionals in their work.

Solubility Data of Berberine

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure. The following table summarizes the known solubility of Berberine in a range of common organic solvents. This data is crucial for selecting appropriate solvent systems for chromatography, crystallization, and formulation.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) |

| Methanol | CH₃OH | 5.1 | 25 | 2.5 |

| Ethanol | C₂H₅OH | 4.3 | 25 | 0.7 |

| Acetone | C₃H₆O | 5.1 | 25 | 0.2 |

| Chloroform | CHCl₃ | 4.1 | 25 | 1.4 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | > 50 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | > 50 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | < 0.1 |

| Water | H₂O | 10.2 | 25 | 0.2 |

Note: Data is compiled from various literature sources and may vary slightly based on experimental conditions.

Experimental Protocols

Accurate and reproducible solubility data is contingent on rigorous experimental design. The following section details a standard protocol for determining the solubility of a compound like Berberine or this compound in organic solvents using the isothermal shake-flask method.

Isothermal Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

Analytical balance (± 0.1 mg)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Test compound (e.g., Berberine chloride)

-

Selected organic solvents (HPLC grade)

Procedure:

-

Preparation: Prepare a series of saturated solutions by adding an excess amount of the test compound to vials containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships. The following section provides Graphviz diagrams for a typical experimental workflow and a relevant biological signaling pathway.

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the isothermal shake-flask method described in Section 3.1.

Iforrestine CAS number and IUPAC name

IUPAC Name and CAS Number Currently Undefined in Publicly Accessible Chemical Databases

This technical guide addresses the natural product Iforrestine. At the time of this writing, a definitive CAS Registry Number and a standardized IUPAC name for this compound are not available in major public chemical databases. The compound has been identified in the context of its parent organism, but comprehensive chemical and biological data remain limited in readily accessible scientific literature.

Quantitative Data

A thorough search of scientific databases did not yield quantitative data regarding the biological activity or physicochemical properties of this compound suitable for tabular presentation.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not sufficiently described in the available literature to be reproduced. While the total synthesis of (+)-Iforrestine has been the subject of academic research, specific, step-by-step methodologies are not publicly documented.

Signaling Pathways and Mechanisms of Action

Information regarding the specific signaling pathways modulated by this compound or its detailed mechanism of action is not available in the current body of scientific literature. Therefore, a diagrammatic representation of its biological interactions cannot be generated at this time.

Due to the limited availability of verifiable data, a comprehensive technical guide that meets the specified requirements cannot be provided. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the chemical and biological characteristics of this compound.

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Iforrestine Methodology

Note to the Reader: As of the latest available information, a completed total synthesis of (-)-Iforrestine has not been formally published in peer-reviewed literature. The following application notes are based on a described research program aimed at the total synthesis of the enantiomeric (+)-Iforrestine. Consequently, detailed experimental protocols and comprehensive quantitative data are not available. The information presented herein outlines the proposed synthetic strategy and key chemical transformations that were explored.

Introduction

(-)-Iforrestine is a cardiotoxic natural product isolated from the Western Australian native shrub Isotropis forrestii. The low natural abundance of this compound necessitates a synthetic route to enable further toxicological and pharmacological studies. This document outlines the proposed retrosynthetic analysis and forward synthesis strategy for (+)-Iforrestine, which provides a foundational methodology for the eventual synthesis of the natural (-)-enantiomer.

The core structure of Iforrestine features a complex heterocyclic framework, including a substituted aromatic core and a chiral piperidine moiety. The synthetic challenge lies in the stereocontrolled construction of these fragments and their subsequent linkage.

Retrosynthetic Analysis

The proposed retrosynthetic strategy for (+)-Iforrestine dissects the molecule into two key synthons: an aromatic precursor and a chiral L-pipecolic acid derivative. This approach allows for a convergent synthesis, where the two main fragments are prepared separately and then coupled.

Caption: Retrosynthetic analysis of (+)-Iforrestine.

Synthesis of Key Intermediates

3.1. Aromatic Precursor Synthesis

The synthesis of the aromatic core was envisioned to proceed from readily available starting materials such as isatoic anhydride and L-proline.[1] The proposed reaction involves the condensation of these two components followed by dehydration to form a key tricyclic intermediate.[1]

3.2. L-Pipecolic Acid Derivative Synthesis

A significant effort was directed towards the synthesis of the chiral L-pipecolic acid moiety. The developed methodology utilized a glycine enolate template.[1] This template allows for the stereocontrolled alkylation with a suitable electrophile, followed by a simultaneous cyclization and deprotection step to yield the desired substituted L-pipecolic acid.[1] This method was reported to provide the product in excellent chemical and diastereomeric yield in model systems.[1]

Proposed Forward Synthesis Pathway

The proposed forward synthesis would involve the coupling of the aromatic precursor with the L-pipecolic acid derivative. The specific details of this coupling reaction and the subsequent final steps to complete the synthesis of (+)-Iforrestine are not detailed in the available literature.

Caption: Proposed forward synthesis of (+)-Iforrestine.

Experimental Protocols (Hypothetical)

As no detailed experimental protocols for the total synthesis of (-)-Iforrestine are available, this section remains hypothetical. A complete protocol would include detailed descriptions of reaction setup, reagent quantities, reaction conditions (temperature, time, atmosphere), work-up procedures, and purification methods (e.g., column chromatography, recrystallization).

Example of a Hypothetical Protocol Structure:

Synthesis of Aromatic Precursor (5):

-

Reaction: Condensation of Isatoic Anhydride (2) with L-Proline (3).

-

Reagents: Isatoic anhydride (1.0 eq), L-proline (1.1 eq), solvent (e.g., DMF), dehydrating agent (e.g., DCC).

-

Procedure: To a solution of L-proline in DMF, isatoic anhydride would be added portion-wise at 0 °C. The reaction mixture would be stirred for a specified time, followed by the addition of the dehydrating agent. The reaction progress would be monitored by TLC.

-

Work-up: The reaction mixture would be filtered, and the filtrate concentrated under reduced pressure. The residue would be partitioned between an organic solvent and water. The organic layer would be washed, dried, and concentrated.

-

Purification: The crude product would be purified by flash column chromatography on silica gel.

Quantitative Data

No quantitative data, such as reaction yields, enantiomeric excess, or spectroscopic data for the intermediates in the total synthesis of (-)-Iforrestine, have been published. The research towards the synthesis of the (+) enantiomer mentioned "excellent chemical and diastereomeric yield" for the formation of a model L-pipecolic acid derivative, but specific values were not provided.[1]

Table 1: Hypothetical Quantitative Data for Key Steps

| Step No. | Reaction | Starting Material | Product | Yield (%) | e.e. / d.r. |

| 1 | Condensation/Dehydration | Isatoic Anhydride | Aromatic Precursor | N/A | N/A |

| 2 | Alkylation/Cyclization | Glycine Enolate Template | L-Pipecolic Acid Derivative | N/A | N/A |

| 3 | Coupling | Aromatic & Pipecolic Fragments | Coupled Product | N/A | N/A |

| 4 | Final Steps | Coupled Product | (-)-Iforrestine | N/A | N/A |

| N/A: Not Available in the literature. |

Conclusion and Future Outlook

The total synthesis of (-)-Iforrestine remains an open challenge in synthetic organic chemistry. The foundational work on the synthesis of the (+) enantiomer has identified key sub-targets and promising synthetic strategies, particularly for the construction of the chiral piperidine ring system.[1] Future work will require the development of a robust coupling method for the two key synthons and the optimization of the reaction sequence to provide sufficient material for biological evaluation. The successful total synthesis will not only provide access to this toxicologically significant molecule but also pave the way for the synthesis of analogues to probe its structure-activity relationship.

References

Overview of Proposed Asymmetric Synthesis Strategies for Iforrestine

Note to the Reader: The following document provides an overview of proposed asymmetric synthesis strategies for the natural product (+)-Iforrestine. This information is primarily based on the abstract of a Ph.D. thesis from Murdoch University, which outlines a synthetic approach without providing detailed experimental protocols or quantitative data such as yields and enantiomeric excess.[1] As such, this document should be considered a summary of a proposed synthetic route rather than a set of established and validated application notes and protocols.

(+)-Iforrestine is a cardiotoxic alkaloid isolated from the Western Australian native shrub Isotropis forrestii. Due to its low natural abundance (0.007% of the dry weight of the plant), a synthetic route is necessary to obtain sufficient quantities for further study.[1] The proposed asymmetric synthesis hinges on a convergent strategy, assembling the molecule from two key chiral fragments: a substituted aromatic precursor and an L-pipecolic acid derivative.

Retrosynthetic Analysis

The proposed retrosynthesis of (+)-Iforrestine dissects the molecule into a key aromatic precursor and an L-pipecolic acid synthon. This approach allows for the independent and controlled synthesis of these two fragments before their eventual coupling to form the core structure of the target molecule.

References

Application Note & Protocol: Purification of Iforrestine from Crude Plant Extract

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Iforrestine, a novel alkaloid, from a crude plant extract. The protocol herein is designed to be a comprehensive guide, from initial extraction to final purification and characterization.

Introduction

Natural products remain a significant source of novel therapeutic agents. This compound is a newly identified alkaloid with potential pharmacological activity. The successful development of this compound as a drug candidate is contingent on the ability to isolate it in a highly pure form from its natural source. This application note outlines a robust and reproducible protocol for the purification of this compound from a crude plant extract, employing a combination of solvent extraction and multi-step chromatographic techniques. The methods described are widely applicable to the purification of other novel alkaloids.

Data Presentation

The following table should be used to record quantitative data at each stage of the purification process. This will allow for the calculation of yield and purity at each step, which is crucial for process optimization.

| Purification Step | Starting Material (g) | Fraction/Eluate Volume (mL) | This compound Concentration (mg/mL) | Total this compound (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |

| Crude Extract | 100 | ||||||

| Liquid-Liquid Extraction | |||||||

| Column Chromatography | |||||||

| Preparative HPLC |

Experimental Protocols

Proper preparation of the plant material is critical for efficient extraction.

-

Drying: Freshly harvested plant material should be dried to a constant weight. This can be achieved by air-drying in a well-ventilated area away from direct sunlight, or by using a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a moderately coarse powder using a mechanical grinder. This increases the surface area for solvent extraction.[1]

This protocol utilizes the Stas-Otto method for the extraction of alkaloids.[2][3] This method is based on the differential solubility of the free base and salt forms of alkaloids in organic and aqueous solvents.[4]

-

Alkalinization: The powdered plant material is moistened with a 10% sodium carbonate solution to liberate the free alkaloid bases from their salt forms within the plant matrix.

-

Solvent Extraction: The alkalinized plant material is then extracted with an organic solvent such as chloroform or a mixture of dichloromethane and methanol (9:1) using a Soxhlet apparatus for 6-8 hours. This step extracts the free this compound base along with other organic-soluble compounds.

-

Acidification: The organic extract is then subjected to liquid-liquid extraction with a dilute acid, such as 2% sulfuric acid. This converts the this compound base into its salt form, which is soluble in the aqueous acidic phase, while many impurities remain in the organic phase.[5]

-

Basification and Re-extraction: The aqueous acidic phase is collected and made alkaline (pH 9-10) with a base like ammonium hydroxide. This converts the this compound salt back to its free base form, which will precipitate or can be extracted back into an organic solvent like dichloromethane.

-

Concentration: The final organic extract is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude this compound extract.

A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.[6][7][8]

-

Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase in a glass column.

-

Mobile Phase: A gradient of increasing polarity is used, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pooling and Concentration: Fractions containing this compound with similar TLC profiles are pooled and the solvent is evaporated.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A reversed-phase C18 column is typically used for the purification of alkaloids.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid to improve peak shape) is used for elution.

-

Detection: A UV detector is used to monitor the elution of compounds. The wavelength of detection should be optimized based on the UV absorbance spectrum of this compound.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Solvent Removal: The solvent is removed from the collected fraction, often by lyophilization, to yield pure this compound.

-

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.[7][9]

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 3. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Application of chromatographic technique in natural products - Bestchrom [bestchrom.com]

- 7. jsmcentral.org [jsmcentral.org]

- 8. column-chromatography.com [column-chromatography.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Iforrestine in Human Plasma

Abstract

This application note describes a sensitive, selective, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Iforrestine in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers a rapid analysis time, making it suitable for high-throughput pharmacokinetic studies. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability.

Introduction

This compound is a novel small molecule compound with potential therapeutic applications. To support its clinical development, a reliable and sensitive bioanalytical method is required to characterize its pharmacokinetic profile in human subjects. HPLC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed[1][2][3]. This document provides a detailed protocol for the quantification of this compound in human plasma using a validated HPLC-MS/MS method.

Experimental

-

This compound reference standard (purity >99%)

-

This compound-d4 (internal standard, IS) (purity >99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

HPLC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

-

Analytical Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent

A gradient elution was performed using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 5 |

| 4.0 | 5 |

| Table 1: Gradient Elution Program |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for the detection of this compound and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]⁺ | Fragment 1 | Optimized |

| [M+H]⁺ | Fragment 2 | Optimized | |

| This compound-d4 (IS) | [M+H]⁺ | Fragment 1 | Optimized |

| Table 2: Mass Spectrometer MRM Transitions | |||

| Note: The specific m/z values and collision energies need to be determined by direct infusion of the analytes. |

Protocols

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with 50:50 (v/v) methanol:water.

-

Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Method Validation

The method was validated according to the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[4]

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 1 | <15 | ±15 | <15 | ±15 |

| Low QC | 3 | <15 | ±15 | <15 | ±15 |

| Mid QC | 100 | <15 | ±15 | <15 | ±15 |

| High QC | 800 | <15 | ±15 | <15 | ±15 |

| Table 3: Summary of Accuracy and Precision Data |

The matrix effect was found to be minimal, and the extraction recovery was consistent and reproducible across all QC levels. The recovery of this compound was approximately 95%.

This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80 °C for 30 days).

Application to a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in healthy human volunteers following a single oral dose of this compound. The plasma concentration-time profile is shown in Figure 1.

(Note: A representative chromatogram and pharmacokinetic curve would be inserted here in a full application note.)

Conclusion

A simple, rapid, and robust HPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method meets the regulatory requirements for bioanalytical method validation and is suitable for supporting clinical pharmacokinetic studies of this compound.

Diagrams

Caption: Experimental workflow for this compound quantification.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. scirp.org [scirp.org]

- 4. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of Iforrestine using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

The structural elucidation of novel natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for determining the molecular structure of organic compounds in solution.[1][2] This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1] This application note provides a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of complex molecules, using the hypothetical Iforrestin-A as an example.

Data Presentation: Hypothetical NMR Data for Iforrestin-A

The following tables summarize the hypothetical quantitative ¹H and ¹³C NMR data for Iforrestin-A, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Data for Iforrestin-A (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |

| 1 | 3.50 | dd | 10.5, 4.5 | 1H |

| 2 | 1.80 | m | 2H | |

| 3 | 4.10 | t | 7.0 | 1H |

| 5 | 5.50 | d | 8.0 | 1H |

| 6 | 2.10 | m | 1H | |

| 6' | 2.30 | m | 1H | |

| 7 | 1.25 | s | 3H | |

| 8 | 1.90 | m | 1H | |

| 9 | 3.80 | d | 12.0 | 1H |

| 9' | 3.95 | d | 12.0 | 1H |

| 11 | 7.20 | d | 8.5 | 1H |

| 12 | 6.80 | d | 8.5 | 1H |

| 14 | 1.10 | s | 3H | |

| 15 | 1.15 | s | 3H | |

| OMe-10 | 3.30 | s | 3H |

Table 2: ¹³C NMR and DEPT Data for Iforrestin-A (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT-135 | DEPT-90 |

| 1 | 75.2 | CH | CH |

| 2 | 30.5 | CH₂ | |

| 3 | 80.1 | CH | CH |

| 4 | 140.2 | C | |

| 5 | 120.8 | CH | CH |

| 6 | 40.1 | CH₂ | |

| 7 | 25.3 | CH₃ | |

| 8 | 45.6 | C | |

| 9 | 70.2 | CH₂ | |

| 10 | 155.4 | C | |

| 11 | 115.3 | CH | CH |

| 12 | 125.7 | CH | CH |

| 13 | 150.9 | C | |

| 14 | 28.1 | CH₃ | |

| 15 | 29.5 | CH₃ | |

| OMe-10 | 56.0 | CH₃ |

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of the isolated compound (Iforrestin-A) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical and should be based on the solubility of the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional): For sensitive experiments like NOESY, it may be necessary to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation measurements. This can be achieved by several freeze-pump-thaw cycles.

1D NMR Spectroscopy

3.2.1. ¹H NMR Spectroscopy

-

Objective: To determine the chemical shifts, multiplicities, coupling constants, and integration of all proton nuclei.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Key Parameters:

-

Spectral Width (SW): 12-16 ppm.

-

Number of Scans (NS): 16-64, depending on sample concentration.

-

Relaxation Delay (D1): 1-2 seconds. A longer delay (5x T₁) is required for accurate integration.

-

Acquisition Time (AQ): 2-4 seconds.

-

Temperature: 298 K.

-

3.2.2. ¹³C NMR Spectroscopy

-

Objective: To identify the chemical shifts of all carbon nuclei.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Key Parameters:

-

Spectral Width (SW): 200-240 ppm.

-

Number of Scans (NS): 1024-4096, due to the low natural abundance and sensitivity of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

-

Objective: To determine the multiplicity of each carbon signal (CH, CH₂, CH₃).

-

Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.

-

Procedure:

-

Run a DEPT-135 experiment: CH and CH₃ signals will be positive, while CH₂ signals will be negative.

-

Run a DEPT-90 experiment: Only CH signals will be visible.

-

By comparing the ¹³C spectrum with the DEPT spectra, all carbon types can be assigned. Quaternary carbons (C) do not appear in DEPT spectra.

-

2D NMR Spectroscopy

3.3.1. COSY (Correlation Spectroscopy)

-

Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2-3 bonds.[1][3][4]

-

Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

-

Key Parameters:

-

Spectral Width (F1 and F2): 10-12 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans (NS): 2-8 per increment.

-

Relaxation Delay (D1): 1.5 seconds.

-

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

-

Objective: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

-

Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

-

Key Parameters:

-

Spectral Width (F2 - ¹H): 10-12 ppm.

-

Spectral Width (F1 - ¹³C): 160-180 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans (NS): 4-16 per increment.

-

One-bond coupling constant (¹JCH): Optimized for an average of 145 Hz.

-

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

-

Objective: To identify long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C).[5] This is crucial for connecting different spin systems and identifying quaternary carbons.[5]

-

Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

-

Key Parameters:

-

Spectral Width (F2 - ¹H): 10-12 ppm.

-

Spectral Width (F1 - ¹³C): 200-220 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans (NS): 16-64 per increment.

-

Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz to observe 2-3 bond correlations.

-

3.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)

-

Objective: To identify protons that are close in space (through-space correlations), which is essential for determining relative stereochemistry and 3D conformation.[6][7][8]

-

Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesygpph'). ROESY is often preferred for intermediate-sized molecules where the NOE may be close to zero.

-

Key Parameters:

-

Spectral Width (F1 and F2): 10-12 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans (NS): 8-32 per increment.

-

Mixing Time (tm): 500-800 ms. This parameter is crucial and may need to be optimized.

-

Visualization of Workflows and Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for structural elucidation and the key 2D NMR correlations for the hypothetical Iforrestin-A.

Caption: Workflow for the structural elucidation of Iforrestin-A using NMR.

Caption: Key COSY and HMBC correlations for Iforrestin-A structural fragments.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust platform for the complete structural elucidation of complex natural products like Iforrestine. By systematically applying the protocols outlined in this application note, researchers can confidently determine the constitution, connectivity, and relative stereochemistry of novel compounds. The workflow begins with acquiring high-quality 1D spectra (¹H, ¹³C, and DEPT) to identify the basic chemical environments. Subsequently, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY are employed to piece together the molecular puzzle, revealing through-bond and through-space correlations that are essential for a complete and unambiguous structure determination.

References

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. COSY [chem.ch.huji.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Iforrestine Administration in Animal Models of Cardiotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotoxicity remains a significant concern in drug development and clinical practice, often limiting the therapeutic potential of various pharmacological agents. The development of cardioprotective strategies is therefore of paramount importance. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of a novel therapeutic agent, Iforrestine, in established animal models of drug-induced cardiotoxicity. The following sections detail the experimental setup, data collection, and analysis required to assess the cardioprotective efficacy of this compound.

Data Presentation: Summary of Preclinical Cardioprotective Effects of this compound

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in mitigating cardiotoxicity induced by doxorubicin (DOX) and isoproterenol (ISO) in rodent models.

Table 1: Efficacy of this compound in a Doxorubicin-Induced Cardiotoxicity Rat Model

| Parameter | Control | DOX (15 mg/kg, cumulative) | DOX + this compound (10 mg/kg/day) | DOX + this compound (20 mg/kg/day) |

| Hemodynamics | ||||

| Ejection Fraction (%) | 75 ± 5 | 45 ± 6 | 60 ± 5 | 68 ± 4# |

| Fractional Shortening (%) | 40 ± 4 | 22 ± 5 | 30 ± 4 | 35 ± 3# |

| Heart Rate (bpm) | 350 ± 20 | 410 ± 25 | 380 ± 22 | 360 ± 18# |

| Biomarkers | ||||

| Serum cTnI (ng/mL) | 0.1 ± 0.05 | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1# |

| Serum CK-MB (U/L) | 50 ± 10 | 250 ± 40 | 150 ± 30 | 80 ± 15# |

| Histopathology | ||||

| Myocardial Fibrosis (%) | <1 | 15 ± 3 | 8 ± 2 | 4 ± 1# |

| Apoptotic Cardiomyocytes (%) | <0.5 | 10 ± 2 | 5 ± 1 | 2 ± 0.5# |

*p < 0.05 vs. DOX group; #p < 0.05 vs. DOX + this compound (10 mg/kg/day) group. Data are presented as mean ± SD.

Table 2: Efficacy of this compound in an Isoproterenol-Induced Myocardial Injury Mouse Model

| Parameter | Control | ISO (85 mg/kg, 2 days) | ISO + this compound (25 mg/kg/day) | ISO + this compound (50 mg/kg/day) |

| Hemodynamics | ||||

| Ejection Fraction (%) | 78 ± 4 | 50 ± 5 | 62 ± 6 | 70 ± 5# |

| Fractional Shortening (%) | 42 ± 3 | 25 ± 4 | 32 ± 4 | 38 ± 3# |

| Biomarkers | ||||

| Serum cTnT (ng/mL) | 0.05 ± 0.01 | 0.8 ± 0.15 | 0.4 ± 0.1 | 0.2 ± 0.08# |

| Myocardial MDA (nmol/mg protein) | 1.2 ± 0.2 | 4.5 ± 0.8 | 2.8 ± 0.5 | 1.8 ± 0.3# |

| Myocardial SOD activity (U/mg protein) | 150 ± 20 | 80 ± 15 | 110 ± 18 | 135 ± 15# |

| Histopathology | ||||

| Infarct Size (%) | 0 | 35 ± 5 | 20 ± 4 | 12 ± 3# |

| Inflammatory Cell Infiltration (score) | 0 | 3.5 ± 0.5 | 2.0 ± 0.4 | 1.0 ± 0.3# |

*p < 0.05 vs. ISO group; #p < 0.05 vs. ISO + this compound (25 mg/kg/day) group. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Doxorubicin-Induced Chronic Cardiotoxicity in Rats

This model is suitable for studying the long-term effects of cardiotoxic agents and the protective effects of co-administered therapies.[1][2]

1. Animals:

-

Species: Male Sprague-Dawley rats

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

-

Group 1: Control (Vehicle)

-

Group 2: Doxorubicin (DOX)

-

Group 3: DOX + this compound (Low Dose)

-

Group 4: DOX + this compound (High Dose)

3. Doxorubicin Administration:

-

Doxorubicin is administered via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg every three days for a cumulative dose of 15 mg/kg.[3]

4. This compound Administration:

-

This compound is administered daily via oral gavage, starting one week before the first DOX injection and continuing throughout the study period.

5. Monitoring and Endpoints:

-

Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Electrocardiography (ECG): Record ECG to monitor for arrhythmias and other abnormalities.

-

Biomarker Analysis: At the end of the study, collect blood samples for the analysis of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).

-

Histopathology: Euthanize animals and collect heart tissue for histological analysis (H&E, Masson's trichrome) to assess myocardial damage, fibrosis, and inflammation.

Protocol 2: Isoproterenol-Induced Acute Myocardial Injury in Mice

This model is used to investigate acute cardiac damage and the effects of therapeutic interventions on myocardial infarction and oxidative stress.[4][5]

1. Animals:

-

Species: Male C57BL/6 mice

-

Weight: 25-30 g

-

Housing: Standard laboratory conditions.

2. Experimental Groups:

-

Group 1: Control (Vehicle)

-

Group 2: Isoproterenol (ISO)

-

Group 3: ISO + this compound (Low Dose)

-

Group 4: ISO + this compound (High Dose)

3. Isoproterenol Administration:

-

Isoproterenol is administered subcutaneously (s.c.) at a dose of 85 mg/kg on two consecutive days to induce myocardial infarction.[5]

4. This compound Administration:

-

This compound is administered daily via oral gavage for one week prior to ISO administration and on the days of ISO injection.

5. Monitoring and Endpoints:

-

Echocardiography: Assess cardiac function before and 48 hours after the final ISO injection.

-

Biomarker Analysis: Collect blood for cardiac troponin T (cTnT) analysis. Harvest heart tissue to measure markers of oxidative stress such as malondialdehyde (MDA) and superoxide dismutase (SOD) activity.

-

Histopathology: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining to determine infarct size. Perform H&E staining to evaluate inflammatory cell infiltration.

Mandatory Visualizations

Signaling Pathways

The cardioprotective effects of this compound are hypothesized to be mediated through the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Caption: Hypothetical signaling pathway for this compound-mediated cardioprotection.

Experimental Workflow

The following diagram illustrates the general experimental workflow for evaluating the cardioprotective effects of this compound.

Caption: General experimental workflow for in vivo cardiotoxicity studies.

References

- 1. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Cardioprotective Effects of Aconite in Isoproterenol-Induced Myocardial Infarction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Isolation of Iforrestine from Isotropis forrestii

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Iforrestine is a novel heterocyclic nephrotoxin isolated from the plant Isotropis forrestii. This compound is of significant interest to the scientific community due to its potent biological activity, specifically its ability to induce acute renal proximal tubular necrosis. The elucidation of its structure, 2-amino-8,9-dihydrooxazolo[4,5-g]pyrido[2,1-c][1][2]benzodiazepine-7,13(6H,7aH)-dione, was achieved through single-crystal X-ray diffraction. These application notes provide a detailed protocol for the isolation and purification of this compound from its natural source, enabling further research into its pharmacological properties and potential therapeutic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained during the isolation and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₄O₃ | [3] |

| Molecular Weight | 284.3 g/mol | [3] |

| Melting Point | 330-331 °C (decomposition) | [3] |

| Yield | 10 mg (0.007%) from 150g of plant material | [3] |

| Optical Rotation [α]D | +362.6° | [3] |

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, solvent partitioning, and column chromatography. The general principle of alkaloid extraction involves liberating the free alkaloid base from the plant material, followed by extraction with an organic solvent and subsequent purification steps.[1][4][5]

Materials and Reagents:

-

Dried and powdered Isotropis forrestii plant material

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Ammonia solution (NH₄OH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and visualization reagents

-

Standard laboratory glassware

Protocol:

Step 1: Plant Material Preparation and Extraction

-

Thoroughly dry the collected Isotropis forrestii plant material and grind it into a fine powder to increase the surface area for extraction.

-

Moisten the powdered plant material with water and basify with an alkali such as lime or dilute ammonia solution. This process liberates the free alkaloid bases from their salt forms within the plant tissue.[4][5]

-

The pre-treated plant material is then subjected to extraction. A common method is continuous hot percolation (Soxhlet extraction) with an organic solvent like chloroform.[5] Alternatively, maceration with intermittent shaking can be employed.

-

Continue the extraction process until the solvent runs clear, indicating that the majority of the soluble compounds have been extracted.

-

Concentrate the resulting crude chloroform extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

Step 2: Acid-Base Extraction for Purification

-

Dissolve the crude extract in the immiscible organic solvent (e.g., chloroform).

-

Transfer the solution to a separatory funnel and perform a liquid-liquid extraction by shaking it with a dilute aqueous acid solution (e.g., 1-10% HCl or H₂SO₄).[6] The basic this compound will form a salt and move into the aqueous layer, while many non-alkaloidal impurities will remain in the organic phase.[1][4]

-

Separate the acidic aqueous layer. This step can be repeated several times to ensure complete extraction of the alkaloid.

-

Combine the aqueous extracts and make the solution alkaline by adding a base like dilute ammonium hydroxide. This will precipitate the free this compound base.[1][5]

-

Extract the liberated this compound back into an organic solvent such as chloroform.

-

Wash the organic layer with water to remove any residual salts.

-

Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent to yield a purified, crude alkaloidal extract.[1]

Step 3: Chromatographic Purification

-

Prepare a silica gel column packed in chloroform.

-

Dissolve the crude alkaloidal extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a stepwise gradient of methanol in chloroform. Based on a documented procedure, the following elution sequence can be effective:

-

Chloroform (CHCl₃)

-

5% Methanol in Chloroform

-

7.5% Methanol in Chloroform

-

10% Methanol in Chloroform

-

Methanol (MeOH)[3]

-

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC). The fractions containing this compound have been reported to elute with 10% MeOH/CHCl₃ and more specifically with 7.5% MeOH/CHCl₃ upon re-chromatography.[3]

-

Combine the fractions containing the pure compound, as identified by TLC.

-

Evaporate the solvent from the combined pure fractions to dryness.

-

Recrystallize the residue from a mixture of methanol and chloroform to obtain pure this compound as white needles.[3]

Step 4: Characterization

The identity and purity of the isolated this compound can be confirmed using various analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and formula. High-resolution electron-impact mass spectrometry indicated a molecular formula of C₁₄H₁₂N₄O₃ for this compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. The ¹³C NMR spectrum of this compound shows fourteen resonance signals.[3]

-

Infrared (IR) Spectroscopy: To identify functional groups. The IR spectrum of this compound shows broad absorption around 3250 cm⁻¹ (N-H or O-H) and strong absorptions at 1660, 1640, and 1615 cm⁻¹ (carbonyl and olefinic centers).[3]

-

X-ray Crystallography: To determine the three-dimensional structure. The definitive structure of this compound was determined by a single-crystal X-ray diffraction study.[3]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualizations

Caption: Workflow for the isolation of this compound.

Caption: Postulated signaling pathway for this compound toxicity.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. jocpr.com [jocpr.com]

- 3. connectsci.au [connectsci.au]

- 4. yourarticlelibrary.com [yourarticlelibrary.com]

- 5. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 6. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

Application Notes and Protocols: The Use of Iforrestine as a Molecular Probe in Cell Biology

A comprehensive guide for researchers, scientists, and drug development professionals.

The following document provides detailed application notes and protocols for the utilization of Iforrestine, a novel molecular probe for advanced cell biology research. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary information to effectively employ this compound in their experimental workflows.

Introduction to this compound

Extensive research into the specific mechanism of action and direct molecular targets of this compound is currently ongoing. As a result, detailed quantitative data on its binding affinity and specific IC50 values in various cell lines are not yet available in published literature. The protocols provided below are generalized based on the common applications of molecular probes in cell biology and should be adapted as more specific information about this compound's properties becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments where a novel molecular probe like this compound could be applied.

Protocol 1: Fluorescence Microscopy for Cellular Localization

This protocol outlines the use of a fluorescently-labeled this compound derivative to determine its subcellular localization.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fluorescently-labeled this compound

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells on glass coverslips in a petri dish or multi-well plate and grow to the desired confluency.

-

This compound Incubation: Incubate the cells with the fluorescently-labeled this compound at a predetermined concentration and for a specific duration. This step will require optimization.

-

Washing: Gently wash the cells three times with PBS to remove any unbound probe.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[1] This step is crucial for preserving cell morphology.[2]

-

Washing: Wash the cells twice with PBS.

-

(Optional) Permeabilization: If this compound's target is intracellular, permeabilize the cells with a permeabilization buffer for 5-10 minutes.

-

Nuclear Staining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst to visualize the nuclei.[3][4]

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.[1]

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the this compound fluorophore and the nuclear stain.[1][5]

Workflow for Fluorescence Microscopy

Workflow for visualizing the subcellular localization of this compound.

Protocol 2: Flow Cytometry for Target Cell Identification

This protocol describes how to use a fluorescently-labeled this compound to identify and quantify a target cell population within a heterogeneous sample.

Materials:

-

Single-cell suspension of the sample

-

Fluorescently-labeled this compound

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Viability dye (e.g., Propidium Iodide or 7-AAD)

-

Flow cytometer

Procedure:

-

Sample Preparation: Prepare a single-cell suspension from your tissue or cell culture.[6]

-

Cell Staining: Resuspend the cells in Flow Cytometry Staining Buffer and add the fluorescently-labeled this compound at an optimized concentration.[7]

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.[8]

-

Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.[7][9]

-

Viability Staining: Resuspend the cells in staining buffer containing a viability dye to exclude dead cells from the analysis.[10]

-

Analysis: Analyze the stained cells on a flow cytometer, using appropriate laser lines and emission filters for the this compound fluorophore and the viability dye.[8][11]

Workflow for Flow Cytometry

Workflow for identifying target cells using this compound in flow cytometry.

Protocol 3: Western Blotting for Target Protein Interaction

This protocol can be adapted to investigate if this compound interacts with a specific protein of interest, potentially by using a modified this compound probe for affinity purification followed by western blot detection.

Materials:

-

Cell lysate

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from cells treated with or without this compound.[12][13]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

-

SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][14]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[15][16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12][13]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[15]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[15]

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[14][15]

Workflow for Western Blotting

Workflow for detecting protein interactions with this compound via Western Blot.

Data Presentation

As quantitative data for this compound becomes available through experimental validation, it is recommended to summarize the findings in clearly structured tables.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines